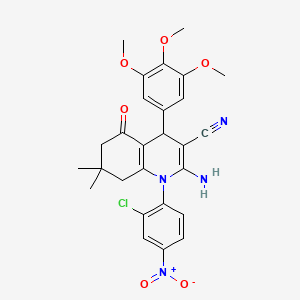![molecular formula C24H17Cl2N3O4 B12037884 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(5-chloro-2-methoxyphenyl)-1-hydroxy-2-naphthamide](/img/structure/B12037884.png)
4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(5-chloro-2-methoxyphenyl)-1-hydroxy-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(5-chloro-2-methoxyphenyl)-1-hydroxy-2-naphthamide is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(5-chloro-2-methoxyphenyl)-1-hydroxy-2-naphthamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-4-hydroxyaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-chloro-2-methoxyaniline in an alkaline medium to form the azo compound.
Condensation: The resulting azo compound is then condensed with 1-hydroxy-2-naphthoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(5-chloro-2-methoxyphenyl)-1-hydroxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium dithionite in aqueous medium.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(5-chloro-2-methoxyphenyl)-1-hydroxy-2-naphthamide has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(5-chloro-2-methoxyphenyl)-1-hydroxy-2-naphthamide involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their structure and function. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- **4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(5-chloro-2-methoxyphenyl)-1-hydroxy-2-naphthamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the aromatic rings and the presence of both hydroxyl and methoxy groups. This combination of functional groups imparts unique chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C24H17Cl2N3O4 |
|---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
4-[(2-chloro-4-hydroxyphenyl)diazenyl]-N-(5-chloro-2-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17Cl2N3O4/c1-33-22-9-6-13(25)10-21(22)27-24(32)17-12-20(15-4-2-3-5-16(15)23(17)31)29-28-19-8-7-14(30)11-18(19)26/h2-12,30-31H,1H3,(H,27,32) |
InChI Key |
KJNHFVRXGGCBIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=C(C=C4)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12037806.png)

![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12037827.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B12037832.png)

![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12037836.png)
![6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B12037844.png)
![ethyl (2E)-5-(2-chlorophenyl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12037850.png)

![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12037871.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12037873.png)
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12037890.png)
![N-(4-bromo-2-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12037895.png)

